![molecular formula C16H13Cl2F3N2O2 B2530324 4-Chloro-N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)butanamide CAS No. 339014-65-2](/img/structure/B2530324.png)
4-Chloro-N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-Chloro-N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)butanamide" is a chemical entity that is not directly mentioned in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as butanamide derivatives and chloro-substituted aromatic compounds. These compounds are of interest due to their potential biological activities and applications in drug design .
Synthesis Analysis
The synthesis of related butanamide compounds involves multiple steps, starting with the reaction of substituted anilines with 4-chlorobutanoyl chloride to form 4-chloro-N-(substituted-phenyl)butanamides . These intermediates are then further reacted with various nucleophiles to create a diverse range of compounds with potential inhibitory activities against enzymes like urease and tyrosinase . The synthesis procedures are carefully designed to yield the desired products with high purity, as confirmed by spectral and elemental analysis .
Molecular Structure Analysis
The molecular structures of the synthesized compounds are characterized using techniques such as proton-nuclear magnetic resonance (1H NMR), carbon-nuclear magnetic resonance (13C NMR), and Infra-Red (IR) spectral data . These methods provide detailed information about the molecular framework and the arrangement of atoms within the compounds. For example, the crystal structure of a related compound, 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide, was determined to have extensive π-π interactions and a nearly linear intermolecular N–H···N hydrogen bond .
Chemical Reactions Analysis
The chemical reactivity of butanamide derivatives is explored in the context of their potential as enzyme inhibitors. The compounds synthesized in the studies exhibit inhibitory activity against enzymes such as urease and tyrosinase, which are important targets in the treatment of various diseases . The inhibitory mechanisms are often investigated using kinetic studies, such as the Lineweaver–Burk plot evaluation, to determine the mode of inhibition and the strength of the inhibitor-enzyme interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are crucial for their potential therapeutic applications. The studies include evaluations of solubility, stability, and cytotoxicity. For instance, hemolytic studies are conducted to assess the cytotoxicity of the compounds towards cell membranes, which is an important consideration for drug safety . The compounds are found to have mild cytotoxicity, suggesting that they could be considered for further drug development with minimal side effects .
科学的研究の応用
Synthesis and Biological Activity
- Synthesis of Derivatives for Biological Activity: A study demonstrated the synthesis of N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl}butanamides, which are structurally related to 4-Chloro-N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)butanamide. These compounds showed significant biological activity as tyrosinase and melanin inhibitors, suggesting potential applications in depigmentation drugs (Raza et al., 2019).
Heterocyclic Synthesis
Polyfunctionally Substituted Pyridine and Pyrazole Derivatives
The synthesis of β-oxoanilides, a class related to this compound, led to the formation of new polyfunctionally substituted pyridine and pyrazole derivatives. This work highlights the versatility of these compounds in synthesizing heterocyclic structures (Hussein et al., 2008).
Thienopyridines and Fused Derivatives
Another study focused on the synthesis of thienopyridines and other fused derivatives using 3-oxo-N-{4-[(pyrimidin-2-ylamino)sulfonyl]phenyl}butanamide, a compound similar in structure to this compound. This research underlines the potential for creating a variety of heterocyclic compounds (Harb et al., 2006).
Oxidation Reactions
- Oxidizing Agent in Chemical Reactions: A compound structurally related, 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione, was used effectively as an oxidizing agent. This indicates the potential of similar compounds in facilitating oxidation reactions under mild conditions (Zolfigol et al., 2006).
Enzyme Inhibition
- Urease Inhibition: Novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butamides, structurally related to the compound , were synthesized and found to be potent inhibitors of the urease enzyme. This highlights the potential use of these compounds in therapeutic applications (Nazir et al., 2018).
Mechanistic Studies
- Kinetic Mechanisms: Research into the chemical behavior of substituted 4-chloro-N-phenylbutanamides, closely related to the compound , in basic media, provided insights into their kinetic mechanisms. This kind of study is crucial for understanding the reactivity and potential applications of these compounds (Sedlák et al., 2002).
Chemical Synthesis
- Synthesis of Herbicide Intermediates: A study on the synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a key intermediate for an efficient herbicide, demonstrates the utility of these compounds in agricultural chemistry (Zuo Hang-dong, 2010).
特性
IUPAC Name |
4-chloro-N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2F3N2O2/c17-7-1-2-14(24)23-11-3-5-12(6-4-11)25-15-13(18)8-10(9-22-15)16(19,20)21/h3-6,8-9H,1-2,7H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPREUYVDYBMEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCCCl)OC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5S,6R)-2-[(2S)-2-[(3S,5R,8R,10R,12R,13R,14R,17S)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B2530241.png)
![2-(4-ethylphenyl)chromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B2530242.png)
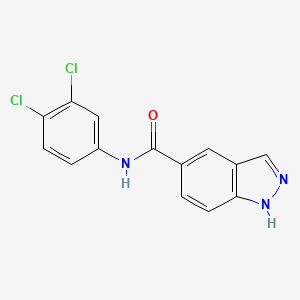
![3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]-4-methoxybenzoic acid](/img/structure/B2530248.png)
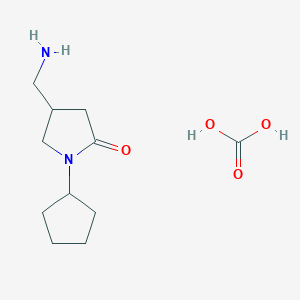
![6-[4-(2-fluorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)-1H-pyrimidine-2,4-dione](/img/structure/B2530252.png)

![8-(4-fluorophenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530256.png)
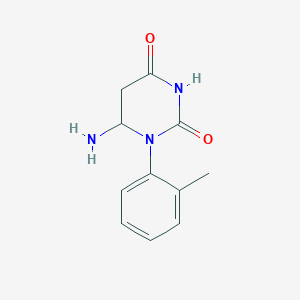
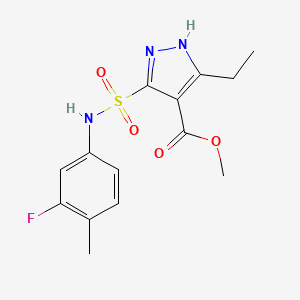
![4-Chloro-2-cyclopropyl-6-methylthieno[2,3-d]pyrimidine](/img/structure/B2530261.png)
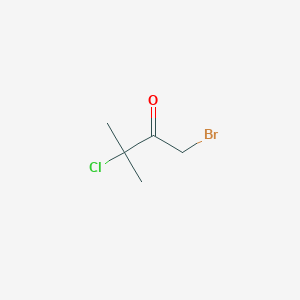
methyl}-2-methyl-1H-indole](/img/structure/B2530263.png)
